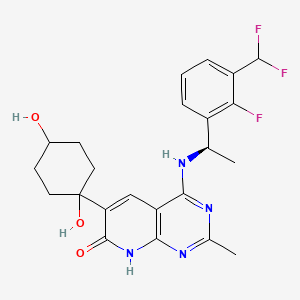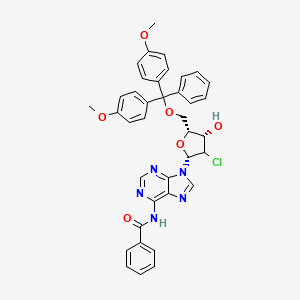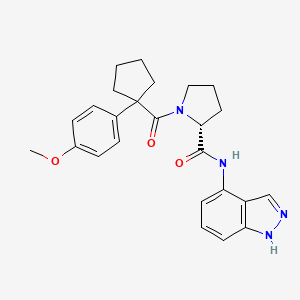
Dota-LM3 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dota-LM3 (tfa) is a somatostatin receptor antagonist, specifically targeting somatostatin receptor subtype 2 (SSTR2). It is often isotopically labeled for tracing tumors in vivo, such as with lutetium-177 (177Lu) or gallium-68 (68Ga). This compound has shown favorable biodistribution, high tumor uptake, good tumor retention, and few safety concerns .
準備方法
The synthesis of Dota-LM3 (tfa) involves the preparation of the DOTA chelator and its linkage to peptides directly on a solid-phase support. The synthetic route includes the use of cyclen precursor on solid-phase and commercial DOTA-tris. The compound is then radiolabeled with isotopes like 68Ga or 177Lu .
化学反応の分析
Dota-LM3 (tfa) undergoes various chemical reactions, including isotopic labeling for tumor tracing. The common reagents used in these reactions include trifluoroacetic acid (TFA) in acetonitrile and water. The major products formed from these reactions are 68Ga-DOTA-LM3 and 177Lu-DOTA-LM3, which are used for imaging and therapeutic purposes .
科学的研究の応用
Dota-LM3 (tfa) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for peptide receptor radionuclide therapy (PRRT) in patients with metastatic neuroendocrine neoplasms. The compound has shown higher uptake and a longer effective half-life in whole-body, kidneys, spleen, and metastases, resulting in higher mean absorbed organ and tumor doses compared to other compounds .
作用機序
Dota-LM3 (tfa) exerts its effects by binding to somatostatin receptor subtype 2 (SSTR2) on the cell membrane. This binding inhibits the receptor’s activity, leading to reduced tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of somatostatin receptor signaling, which is crucial for tumor growth and survival .
類似化合物との比較
Dota-LM3 (tfa) is compared with other similar compounds like 177Lu-DOTATOC and 68Ga-DOTATATE. Dota-LM3 (tfa) has shown higher tumor uptake and retention, making it more effective for imaging and therapeutic purposes. The unique aspect of Dota-LM3 (tfa) is its ability to deliver higher absorbed doses to tumors and organs, resulting in better therapeutic outcomes .
Similar compounds include:
- 177Lu-DOTATOC
- 68Ga-DOTATATE
- 161Tb-DOTA-LM3
特性
分子式 |
C71H94ClF3N16O21S2 |
|---|---|
分子量 |
1664.2 g/mol |
IUPAC名 |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H93ClN16O19S2.C2HF3O2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94;3-2(4,5)1(6)7/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105);(H,6,7)/t40-,49+,50-,51+,52-,53+,54-,55+,60+;/m1./s1 |
InChIキー |
SHGQCVICCLKURF-YJTIAIKDSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




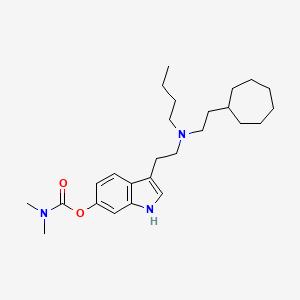
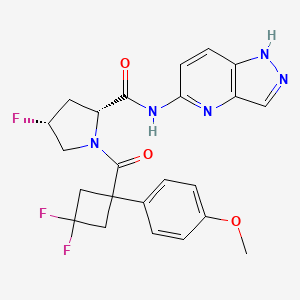

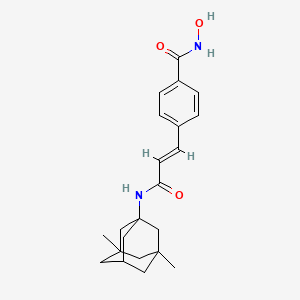
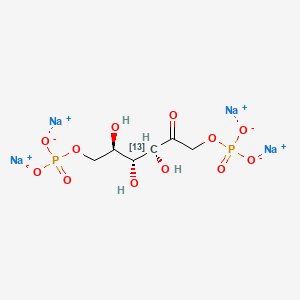


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
